

physical and chemical properties of 3-chloro-1-propyne

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Compound of Interest

Compound Name: *Propargyl chloride*

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An In-depth Technical Guide to the Physical and Chemical Properties of 3-Chloro-1-propyne

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-1-propyne, also commonly known as **propargyl chloride**, is a highly versatile organic compound with the chemical formula C_3H_3Cl .^[1] It is characterized by the presence of both an alkyne functional group and a chlorine atom, which impart a unique reactivity profile, making it a valuable intermediate in organic synthesis.^[2] This technical guide provides a comprehensive overview of its physical and chemical properties, spectroscopic data, and safety information, tailored for professionals in research and development. This compound serves as a critical building block in the synthesis of various chemical products, including pharmaceuticals and agrochemicals.^{[1][3]}

Chemical and Physical Properties

3-Chloro-1-propyne is a colorless to light yellow liquid at room temperature with a sharp, pungent odor.^{[1][2][4]} It is a highly volatile and flammable compound.^{[2][4][5]}

Identifiers and General Properties

Property	Value
IUPAC Name	3-chloroprop-1-yne[4]
Synonyms	Propargyl chloride, 1-Chloroprop-2-yne, 2-Propynyl chloride[1][4][6]
CAS Number	624-65-7[1][4][7]
Molecular Formula	C ₃ H ₃ Cl[1][4][8]
SMILES	C#CCCl[4]
InChI	InChI=1S/C3H3Cl/c1-2-3-4/h1H,3H2[1][4][9]
InChIKey	LJZPPWWHKPGCHS-UHFFFAOYSA-N[1][4][7]

Physical Properties

A summary of the key physical properties of 3-chloro-1-propyne is presented below.

Property	Value	Reference
Molecular Weight	74.51 g/mol	[4][7][8]
Appearance	Colorless to pale brown liquid	[1][2][4]
Density	1.03 - 1.045 g/mL at 25 °C	[7][10]
Boiling Point	57 - 65 °C	[6][7][10]
Melting Point	< -78 °C	[6][10]
Flash Point	7 - 18 °C	[6][10]
Refractive Index (n _{20/D})	1.432 - 1.456	[7][10][11]
Vapor Pressure	24.08 - 69.52 kPa at 20-50 °C	[10]
Solubility	Soluble in organic solvents like ether, hexane, and benzene.[1] [2][10] Limited solubility in water.[1][2]	
Dipole Moment	1.67 D	[7]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of 3-chloro-1-propyne.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-chloro-1-propyne typically shows two distinct signals corresponding to the acetylenic proton and the methylene protons.

Protons	Chemical Shift (δ, ppm)	Multiplicity	Coupling Constant (J, Hz)
≡C-H	~2.53	Triplet	~2.6
-CH ₂ -Cl	~4.12	Doublet	~2.6

Note: Chemical shifts can vary slightly depending on the solvent used.[\[9\]](#)

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Functional Group	Absorption Range (cm ⁻¹)	Description
≡C-H stretch	~3335	Strong, sharp peak characteristic of a terminal alkyne
C≡C stretch	~2100	Weak to medium intensity peak
C-H bend (alkyne)	~600-700	Broad peak
C-Cl stretch	~700-800	Medium to strong peak

Reference data from NIST Chemistry WebBook.[\[8\]](#)

Mass Spectrometry (MS)

Mass spectrometry helps in determining the molecular weight and fragmentation pattern. The presence of chlorine results in a characteristic isotopic pattern for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately 3:1).[\[12\]](#)

m/z	Interpretation
74/76	Molecular ion peak [M] ⁺ , showing the 3:1 isotopic pattern for chlorine.
39	[C ₃ H ₃] ⁺ (Propargyl cation), often the base peak. [4]
38	[C ₃ H ₂] ⁺

Chemical Reactivity and Applications

Due to the presence of the reactive alkyne and the chloro group, 3-chloro-1-propyne is a valuable precursor in various organic transformations.[2] It is an efficient propargylating agent used to introduce the propargyl group into molecules.[3][10] Its applications include the synthesis of pharmaceuticals, agrochemicals, and electroplating intermediates.[1][3]

Experimental Protocols

The following are generalized methodologies for acquiring key spectroscopic data for 3-chloro-1-propyne.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of 3-chloro-1-propyne.

Methodology:

- **Sample Preparation:** Dissolve approximately 5-10 mg of purified 3-chloro-1-propyne in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl_3) in an NMR tube.[13]
- **Internal Standard:** Add a small amount of tetramethylsilane (TMS) to serve as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).[13]
- **Instrumentation:** Utilize a Fourier Transform Nuclear Magnetic Resonance (FT-NMR) spectrometer (e.g., 300 MHz or higher).
- **Data Acquisition:** Acquire ^1H NMR and ^{13}C NMR spectra. For ^1H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative ratios of protons.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in 3-chloro-1-propyne.

Methodology:

- Sample Preparation: As 3-chloro-1-propyne is a liquid, the neat liquid can be analyzed. Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).[13]
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.[13]
- Data Acquisition:
 - Record a background spectrum of the empty salt plates.
 - Place the sample-loaded plates in the spectrometer and record the sample spectrum.
 - The instrument software will automatically subtract the background from the sample spectrum.
 - Spectra are typically collected over the range of 4000-400 cm^{-1} .[13]
- Data Analysis: Identify the characteristic absorption bands corresponding to the alkyne and chloro functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of 3-chloro-1-propyne.

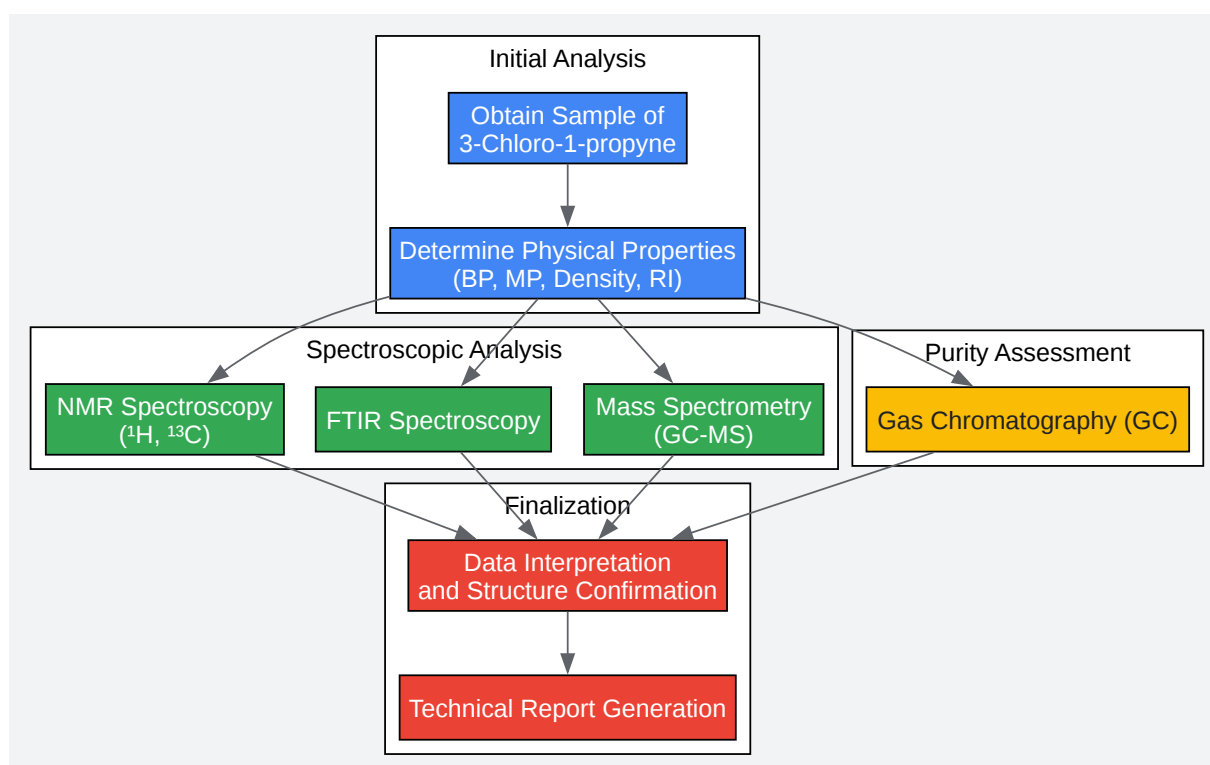
Methodology:

- Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile liquids.[14]
- Ionization: Use Electron Ionization (EI) to generate the molecular ion and fragment ions.[15]
- Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: A detector records the abundance of each ion.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and major fragment ions. Pay close attention to the isotopic pattern of chlorine-containing fragments.[12]

Visualizations

Logical Workflow for Characterization

The following diagram illustrates a typical workflow for the comprehensive characterization of a chemical sample like 3-chloro-1-propyne.



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Caption: Workflow for the Characterization of 3-Chloro-1-propyne.

Safety and Handling

3-Chloro-1-propyne is a hazardous substance and must be handled with appropriate safety precautions. It is a highly flammable liquid and vapor.[4] It is toxic if swallowed, in contact with skin, or if inhaled, and can cause severe skin burns and eye damage.[5]

- Handling: Work in a well-ventilated area, preferably in a chemical fume hood.[16] Use personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][16]
- Storage: Store in a cool, dry, well-ventilated place away from heat, sparks, and open flames. [3][5][16] Keep the container tightly closed.[3][16]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

This guide provides a detailed overview of the essential properties of 3-chloro-1-propyne to aid researchers and scientists in its safe handling and effective use in various synthetic applications.

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